3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one
CAS No.: 477864-18-9
Cat. No.: VC8119098
Molecular Formula: C17H13FO2
Molecular Weight: 268.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477864-18-9 |
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Molecular Formula | C17H13FO2 |
Molecular Weight | 268.28 g/mol |
IUPAC Name | 2'-(2-fluorophenyl)spiro[2H-chromene-3,1'-cyclopropane]-4-one |
Standard InChI | InChI=1S/C17H13FO2/c18-14-7-3-1-5-11(14)13-9-17(13)10-20-15-8-4-2-6-12(15)16(17)19/h1-8,13H,9-10H2 |
Standard InChI Key | CYKIHQSGMPJTDU-UHFFFAOYSA-N |
SMILES | C1C(C12COC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Canonical SMILES | C1C(C12COC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one consists of a chromen-4-one core fused to a spirocyclopropane ring at the 3-position, with a 2-fluorophenyl group attached to the cyclopropane moiety. The spiro configuration introduces significant steric strain, potentially influencing its reactivity and conformational stability. The fluorine atom at the phenyl ring’s ortho position may enhance electronic interactions in supramolecular systems .
Systematic Nomenclature and Synonyms
The IUPAC name explicitly defines the substituent positions:
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Primary name: 3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one
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Synonyms:
Physicochemical Properties
Experimental and predicted properties of this compound are summarized below:
The compound’s low hydrogen-bond donor count and moderate polarity suggest solubility in organic solvents such as dichloromethane or ethyl acetate. The predicted boiling point aligns with thermally stable aromatic systems, though experimental validation is needed .
Synthesis and Manufacturing
Reported Synthetic Routes
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K10 montmorillonite-catalyzed cyclization: A solvent-free approach using K10 montmorillonite at 80–120°C successfully constructs 3-substituted chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and dihydrofuran derivatives . Adapting this method could involve substituting dihydrofuran with a fluorophenyl-containing cyclopropane precursor.
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Multi-step functionalization: Introducing the spirocyclopropyl group may require [2+1] cycloaddition reactions between dichlorocarbene and styrene intermediates, followed by fluorophenyl substitution via cross-coupling .
Industrial Production
Commercial suppliers including Ambeed, Inc. (USA) and BLD Pharmatech Ltd. (China) offer the compound at laboratory scales, indicating batch synthesis via proprietary routes . Typical purity levels range from 95–98%, as inferred from catalog listings.
Supplier | Location | Purity | Packaging Options |
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Ambeed, Inc. | Illinois, USA | 95% | 1 g, 5 g, 10 g |
Advanced Technology & Industrial Co. | Hong Kong | 97% | 250 mg, 1 g |
BLD Pharmatech Ltd. | Shanghai, China | 98% | 5 g, 25 g |
Pricing data remains undisclosed, but market analogs suggest a range of $200–$500 per gram for research-grade material .
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